molecular formula C11H19NO3 B14182261 3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one CAS No. 838830-10-7

3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one

Katalognummer: B14182261
CAS-Nummer: 838830-10-7
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: CNRLUXWDCNDUJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one is a chemical compound with a complex structure that includes a piperidinone ring substituted with a dimethoxypropan-2-ylidene group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methylpiperidin-4-one with 1,1-dimethoxypropane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxypropan-2-ylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine: A related compound with similar structural features.

    1,2-Dimethoxypropane: Another compound with a dimethoxypropan-2-ylidene group.

Uniqueness

3-(1,1-Dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

838830-10-7

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

3-(1,1-dimethoxypropan-2-ylidene)-1-methylpiperidin-4-one

InChI

InChI=1S/C11H19NO3/c1-8(11(14-3)15-4)9-7-12(2)6-5-10(9)13/h11H,5-7H2,1-4H3

InChI-Schlüssel

CNRLUXWDCNDUJR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CN(CCC1=O)C)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.